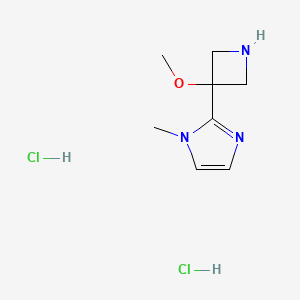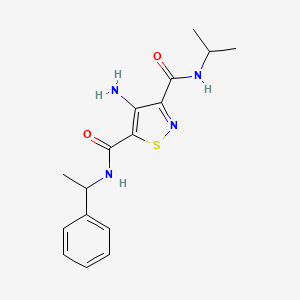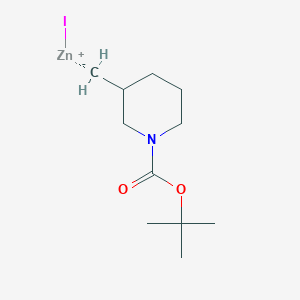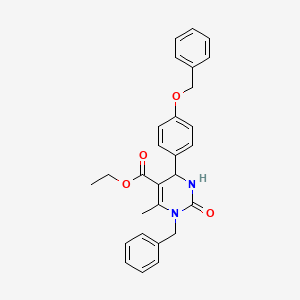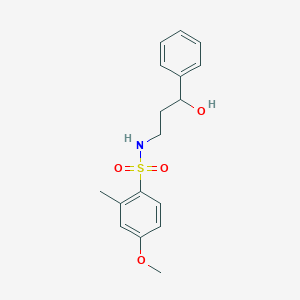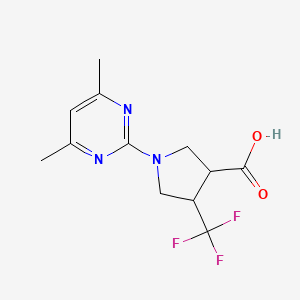
1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as DT-010, is a novel pyrrolidine derivative that has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various studies, particularly in the fields of biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Biological and Medicinal Research
Pyrimidines, including derivatives like 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, play a crucial role in biological and medicinal research. The molecular recognition processes involving hydrogen bonding of pyrimidines are significant in pharmaceuticals, as evidenced in the study of cation tautomerism in pyrimidine salts (Rajam et al., 2017).
Herbicidal Activities
Pyrimidine derivatives have been identified for their potential herbicidal activities. A compound similar to the one was synthesized and showed notable inhibitory activity against specific plant species (Liang Fu-b, 2014).
Antibacterial and Cytotoxic Properties
Certain pyrimidine derivatives exhibit antibacterial and cytotoxic properties. This is demonstrated in studies involving the synthesis of pyrimidine derivatives and their evaluation against various pathogenic bacteria and cell lines (Aggarwal et al., 2014).
Molecular Complexes in Crystallography
Pyrimidine-based compounds form molecular complexes, useful in understanding molecular interactions in crystallography. This is particularly relevant in the study of hydrogen-bonding patterns in molecular complexes involving pyrimidine (Lynch et al., 2000).
Synthesis and Biological Evaluation
Pyrimidine derivatives are synthesized for various applications, including as inhibitors in kinase studies, highlighting their potential in drug development (Yu Yankun et al., 2011).
Synthesis of Antifungal Products
Their use in synthesizing potential antifungal products further emphasizes the versatility of pyrimidine derivatives in medicinal chemistry (Oudir et al., 2006).
Interaction with DNA
Research involving pyrimidine derivatives has extended to understanding their interaction with DNA, an essential aspect in drug design and molecular biology (Yılmaz et al., 2020).
Nonlinear Optical Properties
These compounds are also explored for their nonlinear optical properties, significant in the field of optoelectronics and photonics (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-6-3-7(2)17-11(16-6)18-4-8(10(19)20)9(5-18)12(13,14)15/h3,8-9H,4-5H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHPOAHCEUISSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C(C2)C(F)(F)F)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)
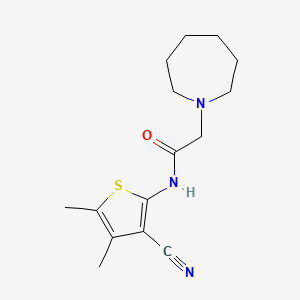
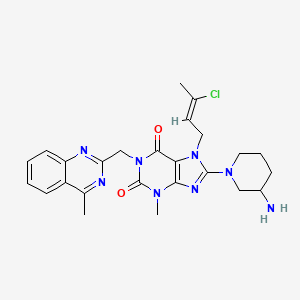

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)
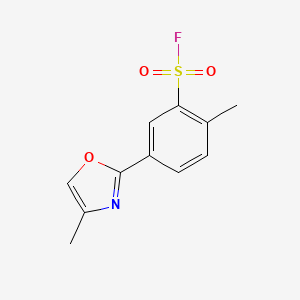
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)
